molecular formula C7H11NO B2851795 3-Azabicyclo[3.2.1]octan-2-one CAS No. 16994-00-6

3-Azabicyclo[3.2.1]octan-2-one

Cat. No.: B2851795
CAS No.: 16994-00-6
M. Wt: 125.171
InChI Key: VIJCSXWSAGILRP-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.1]octan-2-one is a nitrogen-containing heterocycle . It has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 125.17 . It is a solid at room temperature and should be stored sealed in dry conditions between 2-8°C . Its InChI code is 1S/C7H11NO/c9-7-6-2-1-5(3-6)4-8-7/h5-6H,1-4H2,(H,8,9) .

Scientific Research Applications

3-Azabicyclo[3.2.1]octane Derivatives

  • Medicinal Applications : 3-Azabicyclo[3.2.1]octane derivatives have been studied for their potential in treating diseases and conditions mediated by opioid receptors. They show promise in treating disorders like irritable bowel syndrome, drug addiction, depression, anxiety, schizophrenia, and eating disorders (Coe, McHardy, & Bashore, 1983).

Synthesis and Structural Analysis

  • Chemical Synthesis : A variety of methods have been developed for synthesizing 3-Azabicyclo[3.2.1]octan-2-one derivatives, contributing significantly to research in organic chemistry and pharmacology (Gregory, Bullock, & Chen, 1985).
  • Conformational Studies : Research has been conducted to understand the molecular structure and conformation of this compound derivatives, which is critical in pharmaceutical and chemical applications (Iriepa et al., 2003).

Novel Compounds Synthesis

  • Unique Shapes and Structures : Innovative methodologies combining multicomponent reactions and photochemical transformations have been explored to create novel this compound derivatives with unique shapes and multiple stereocenters (Akritopoulou‐Zanze et al., 2007).

Spectroscopic Studies

  • Spectroscopic Analysis : The spectroscopic properties, including IR and NMR spectra, of various this compound derivatives have been thoroughly investigated, providing insights into their molecular structures and interactions (Gálvez et al., 1989).

Pharmacological Applications

  • Biological Activity Studies : The biological activities of this compound derivatives have been explored, revealing their potential in inhibiting monoamine transporters, which is significant in developing new therapeutic agents (Tamiz et al., 2000).

Safety and Hazards

3-Azabicyclo[3.2.1]octan-2-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The 2-Azabicyclo[3.2.1]octane scaffold has significant potential in the field of drug discovery . Its unique structure makes it a challenging scaffold to acquire, and this has sparked interest in the scientific community . Future research is likely to focus on developing new synthetic methodologies to access this bicyclic architecture .

Properties

IUPAC Name

3-azabicyclo[3.2.1]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-6-2-1-5(3-6)4-8-7/h5-6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJCSXWSAGILRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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